molecular formula C14H8ClNO3 B12888555 2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid CAS No. 92414-55-6

2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid

Cat. No.: B12888555
CAS No.: 92414-55-6
M. Wt: 273.67 g/mol
InChI Key: VHZVYVQYFYZIEO-UHFFFAOYSA-N
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Description

2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to biological targets based on its chemical structure, which allows it to modulate various biological processes. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .

Properties

CAS No.

92414-55-6

Molecular Formula

C14H8ClNO3

Molecular Weight

273.67 g/mol

IUPAC Name

2-(5-chloro-2,1-benzoxazol-3-yl)benzoic acid

InChI

InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)13(19-16-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18)

InChI Key

VHZVYVQYFYZIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)C(=O)O

Origin of Product

United States

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